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Compound of Interest

Compound Name: 2-Methyl-1-octen-3-yne

Cat. No.: B100749

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Methyl-1-octen-3-yne (CAS No. 17603-76-8). The information detailed herein is
crucial for the identification, characterization, and quality control of this molecule in research
and development settings. This document presents available experimental data for Mass
Spectrometry (MS) and Infrared (IR) spectroscopy, alongside predicted Nuclear Magnetic
Resonance (NMR) data. Detailed experimental protocols for acquiring such spectra are also
provided.

Compound Information
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Property Value Source
Chemical Name 2-Methyl-1-octen-3-yne IUPAC

CAS Number 17603-76-8 NIST[1]
Molecular Formula CoHi4 NIST[1][2]
Molecular Weight 122.21 g/mol PubChem][3]

Chemical Structure

\[rc PubChem

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for 2-Methyl-
1-octen-3-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2-Methyl-1-octen-3-yne is not readily available in public spectral
databases. Therefore, predicted *H and 3C NMR data are presented below. These predictions
are based on computational models and provide an expected spectral profile.

Table 1: Predicted *H NMR Spectral Data for 2-Methyl-1-octen-3-yne
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~5.3-55 S 2H =CH:
~2.2-24 t 2H -C=C-CHa-
~1.8-1.9 s 3H -C(CHs)=
~1.4-1.6 m 2H -CH2-CH2-CHs
~1.3-14 m 2H -CH2-CHs
~0.9 t 3H -CHs

Disclaimer: Data are predicted and may not reflect experimental values.

Table 2: Predicted 13C NMR Spectral Data for 2-Methyl-1-octen-3-yne

Chemical Shift (ppm) Assighment
~128 =C(CHs)-
~122 =CH:z

~92 -C=C-

~80 -C=C-

~31 -C=C-CHa-
~22 -CH2-CH2-CHs
~20 -C(CHs)=

~19 -CHz2-CHs

~14 -CHs

Disclaimer: Data are predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy
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The following data is derived from the vapor phase IR spectrum available from the National
Institute of Standards and Technology (NIST).[4][5]

Table 3: Key IR Absorptions for 2-Methyl-1-octen-3-yne

Wavenumber (cm~?) Intensity Assignment

~3100 Medium =C-H stretch

~2960, ~2870 Strong C-H stretch (alkane)
~2220 Medium-Weak -C=C- stretch

~1620 Medium C=C stretch

~890 Strong =CH2 bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrometry data was obtained from the NIST database and represents the electron
ionization (EI) fragmentation pattern.[2]

Table 4: Mass Spectrometry Fragmentation Data for 2-Methyl-1-octen-3-yne

m/z Relative Intensity Possible Fragment
122 Moderate [M]* (Molecular lon)
107 High [M-CHs]*

93 High [M-C2Hs]*+

79 Base Peak [CeH7]+

65 Moderate [CsHs]*

53 Moderate [CaHs]*

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

2-Methyl-1-octen-3-yne sample (5-10 mg for *H, 20-50 mg for 13C)

Tetramethylsilane (TMS) as an internal standard

Pipettes and vials
Procedure:
e Sample Preparation:

o Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated
solvent in a clean, dry vial.

o Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Tune and match the probe for both the *H and 13C frequencies.
e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance and sensitivity of the 3C nucleus.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra and perform baseline correction.

(¢]

Calibrate the chemical shift scale using the TMS signal at O ppm.

[¢]

Integrate the signals in the *H spectrum and determine the multiplicities of the peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:
o Fourier-Transform Infrared (FTIR) Spectrometer

e Gas cell with KBr or NaCl windows
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e Vacuum line

o 2-Methyl-1-octen-3-yne sample (volatile liquid)

Procedure:

Sample Preparation (Vapor Phase):

o Evacuate the gas cell using a vacuum line.

o Introduce a small amount of the volatile liquid sample into the cell. The liquid will vaporize
under reduced pressure, filling the cell with the gaseous sample.

Background Spectrum:

o Acquire a background spectrum of the empty (evacuated) gas cell. This will be subtracted
from the sample spectrum to remove contributions from atmospheric gases (e.g., COz,
H20) and the cell itself.

Sample Spectrum:

o Acquire the IR spectrum of the sample in the gas cell.

o Typically, the spectrum is recorded over the mid-infrared range (4000-400 cm~1).

Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

o Gas Chromatograph-Mass Spectrometer (GC-MS)
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e Helium carrier gas
e 2-Methyl-1-octen-3-yne sample
e Solvent (e.g., dichloromethane or hexane)
Procedure:
e Sample Preparation:
o Prepare a dilute solution of the sample in a suitable volatile solvent.
¢ GC-MS System Setup:

o Set the GC oven temperature program to ensure good separation of the analyte from any
impurities and the solvent.

o Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
o Use a standard non-polar capillary column (e.g., DB-5ms).
o Set the MS to operate in Electron lonization (El) mode at a standard energy (70 eV).
o Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

o Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The GC will separate the components of the sample, and the eluting compounds will be
introduced into the mass spectrometer.

o The mass spectrometer will generate a mass spectrum for each eluting compound.
o Data Analysis:

o Identify the peak corresponding to 2-Methyl-1-octen-3-yne in the total ion chromatogram
(TIC).
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o Analyze the corresponding mass spectrum to identify the molecular ion peak and the
major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Methyl-1-octen-3-yne.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b100749?utm_src=pdf-body
https://www.benchchem.com/product/b100749?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H14/c1-4-5-6-7-8-9(2)3/h2%2C4-6H2%2C1%2C3H3
https://webbook.nist.gov/cgi/inchi?ID=C17603768&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-octen-3-yne
https://webbook.nist.gov/cgi/cbook.cgi?ID=C17603768&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C17603768&Units=SI&Mask=2680
https://www.benchchem.com/product/b100749#spectroscopic-data-nmr-ir-ms-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/product/b100749#spectroscopic-data-nmr-ir-ms-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/product/b100749#spectroscopic-data-nmr-ir-ms-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/product/b100749#spectroscopic-data-nmr-ir-ms-for-2-methyl-1-octen-3-yne
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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